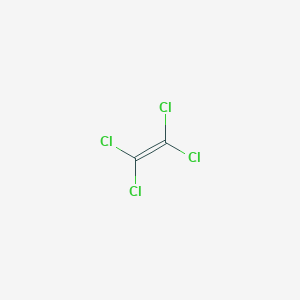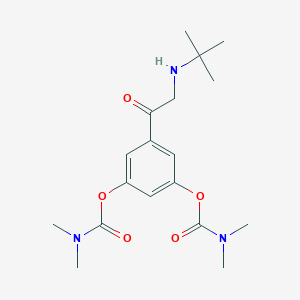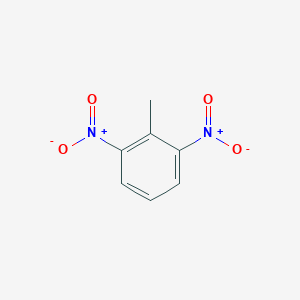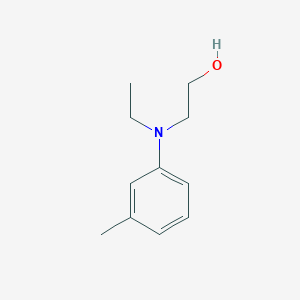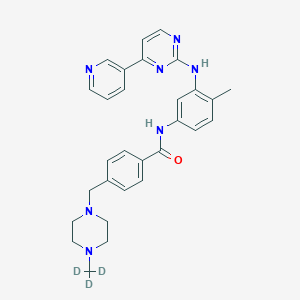![molecular formula C11H18O B127325 5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene CAS No. 152562-67-9](/img/structure/B127325.png)
5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene, also known as 5-MeO-DALT, is a synthetic tryptamine derivative that has gained popularity as a research chemical. It is a potent psychedelic compound that belongs to the class of serotonergic hallucinogens. The compound was first synthesized in 2004 by David E. Nichols and his team at Purdue University.
Mécanisme D'action
The mechanism of action of 5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene involves the activation of the serotonin 5-HT2A receptor, which is found primarily in the cerebral cortex and other regions of the brain. The activation of this receptor leads to a cascade of events that ultimately result in the altered state of consciousness experienced by users.
Effets Biochimiques Et Physiologiques
5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also produces changes in brain activity, including increased activity in the prefrontal cortex and decreased activity in the default mode network.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene in lab experiments is its potency and selectivity for the serotonin 5-HT2A receptor. This allows researchers to study the effects of psychedelic compounds on specific brain regions and pathways. However, one limitation is the lack of long-term data on the effects of 5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene on human health and behavior.
Orientations Futures
There are many potential future directions for research on 5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene and other psychedelic compounds. One area of interest is the use of these compounds in the treatment of mental health disorders, such as depression and anxiety. Another area of interest is the study of the neural mechanisms underlying the effects of psychedelics on consciousness and perception. Additionally, there is a need for more research on the long-term effects of psychedelic use on human health and behavior.
Méthodes De Synthèse
The synthesis of 5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene involves the condensation of 5-methoxyindole-3-acetaldehyde with 2-amino-2-methylpropanol in the presence of a reducing agent. The reaction proceeds via an imine intermediate, which is reduced to form the final product. The yield of the synthesis is typically around 50%.
Applications De Recherche Scientifique
5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene has been used in scientific research to study the effects of psychedelic compounds on the brain and behavior. It is a potent agonist of the serotonin 5-HT2A receptor, which is believed to be responsible for the hallucinogenic effects of psychedelics. Studies have shown that 5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene can induce altered states of consciousness, including mystical experiences, and can produce lasting changes in personality and behavior.
Propriétés
Numéro CAS |
152562-67-9 |
|---|---|
Nom du produit |
5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene |
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
5-methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene |
InChI |
InChI=1S/C11H18O/c1-8(2)11-5-4-10(7-12-11)9(3)6-11/h6,8,10H,4-5,7H2,1-3H3 |
Clé InChI |
ZBRQOGJMKMVNGK-UHFFFAOYSA-N |
SMILES |
CC1=CC2(CCC1CO2)C(C)C |
SMILES canonique |
CC1=CC2(CCC1CO2)C(C)C |
Synonymes |
2-Oxabicyclo[2.2.2]oct-5-ene,5-methyl-1-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Dibromo-2,5-bis[3-(sodiosulfo)propoxy]benzene](/img/structure/B127243.png)
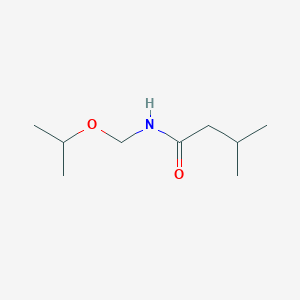
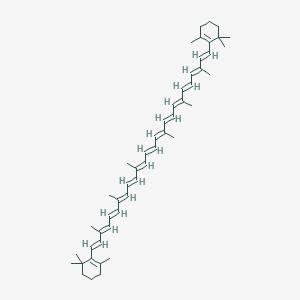
![6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B127250.png)
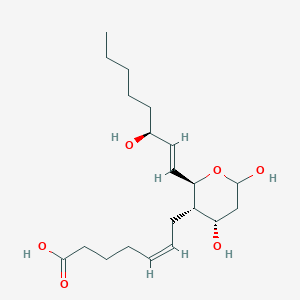
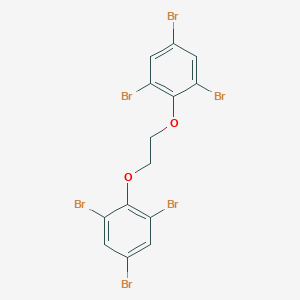
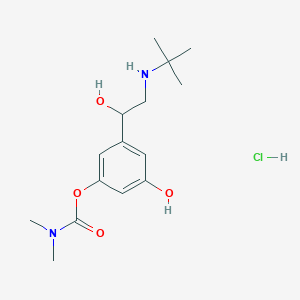
![1,5-Diazabicyclo[4.3.0]non-5-ene](/img/structure/B127263.png)
![3-Methyl-N-[2-(vinyloxy)ethyl]butanamide](/img/structure/B127265.png)
